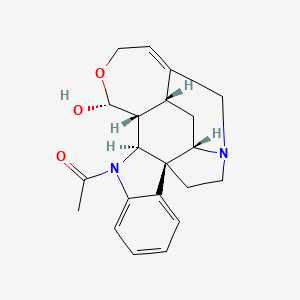

Diaboline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diaboline is a naturally occurring alkaloid extracted from the flowering plant Strychnos diaboli. It was first isolated by H. King in 1949 and later synthesized in 2002 by M. Shibasaki and co-workers. This compound is known for its potent neurotoxic properties and acts as a glycine receptor antagonist, similar to strychnine .

Vorbereitungsmethoden

Diaboline can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic route involves multiple steps, including ester hydrolysis, decarboxylation, oxidation, and reduction. The key intermediate in the synthesis is geissoschizine, which undergoes further transformations to yield this compound

Analyse Chemischer Reaktionen

Diaboline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of different derivatives.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Diaboline has several scientific research applications:

Chemistry: this compound is used as a model compound in organic synthesis studies due to its complex structure and reactivity.

Biology: this compound’s role as a glycine receptor antagonist makes it valuable in neurobiological research, particularly in studying the mechanisms of neurotransmission and neurotoxicity.

Medicine: While this compound itself is not used therapeutically, its structural analogs and derivatives are studied for potential medicinal applications.

Wirkmechanismus

Diaboline exerts its effects by antagonizing glycine receptors in the central nervous system. This action inhibits the inhibitory neurotransmitter glycine, leading to increased neuronal excitability and convulsions. The molecular targets of this compound include the glycine receptor subunits, and its pathway involves disrupting normal neurotransmission, which can result in severe neurotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Diaboline is structurally and functionally similar to other alkaloids such as strychnine and brucine. this compound is unique in its specific glycine receptor antagonism and its distinct synthetic pathway. Similar compounds include:

Strychnine: Another potent glycine receptor antagonist with a similar neurotoxic profile.

Brucine: A related alkaloid with similar biological activity but different structural features.

Curare alkaloids: A group of compounds with similar mechanisms of action but varying degrees of potency and toxicity.

This compound’s uniqueness lies in its specific interactions with glycine receptors and its distinct synthetic and natural biosynthetic pathways.

Eigenschaften

CAS-Nummer |

509-40-0 |

|---|---|

Molekularformel |

C21H24N2O3 |

Molekulargewicht |

352.4 g/mol |

IUPAC-Name |

1-[(4R,12S,13R,14R,19R,21S)-14-hydroxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-11-yl]ethanone |

InChI |

InChI=1S/C21H24N2O3/c1-12(24)23-16-5-3-2-4-15(16)21-7-8-22-11-13-6-9-26-20(25)18(19(21)23)14(13)10-17(21)22/h2-6,14,17-20,25H,7-11H2,1H3/t14-,17-,18+,19-,20+,21+/m0/s1 |

InChI-Schlüssel |

QSDMAJZSSDNJPO-YJQMPPAXSA-N |

Isomerische SMILES |

CC(=O)N1[C@H]2[C@H]3[C@H]4C[C@H]5[C@@]2(CCN5CC4=CCO[C@H]3O)C6=CC=CC=C61 |

Kanonische SMILES |

CC(=O)N1C2C3C4CC5C2(CCN5CC4=CCOC3O)C6=CC=CC=C61 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-[[3-Amino-6-(3,6-diaminohexanoylamino)hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B12299954.png)

![[7-([4,4'-Bipiperidine]-1-carbonyl)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B12299978.png)

![2,3,7,12,15,16-Hexahydroxy-17-(hydroxymethyl)-9,13-dimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B12300006.png)

![1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-N-[[2-[2-(4-formylphenoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12300023.png)